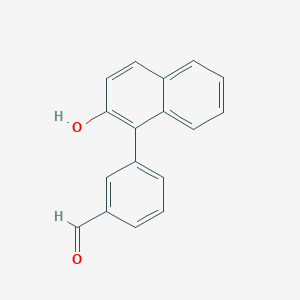

3-(2-Hydroxynaphthalen-1-YL)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H12O2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3-(2-hydroxynaphthalen-1-yl)benzaldehyde |

InChI |

InChI=1S/C17H12O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-11,19H |

InChI Key |

GXLOVQQGNSGSTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)C=O)O |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Structural Characterization of 3 2 Hydroxynaphthalen 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional correlation spectra, a complete and unambiguous assignment of the molecule's complex structure can be achieved.

The ¹H NMR spectrum of 3-(2-Hydroxynaphthalen-1-YL)benzaldehyde is expected to display distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons provides critical connectivity information.

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. chegg.comresearchgate.net This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically found in the range of δ 5.0 to 12.0 ppm. Intramolecular hydrogen bonding may influence its position and lineshape.

Aromatic Protons: The protons on the benzaldehyde (B42025) and naphthalene (B1677914) rings will resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The 1,3-disubstituted pattern of the benzaldehyde ring and the complex fused-ring system of the naphthalene moiety will lead to a series of multiplets. The protons ortho to the aldehyde group on the benzaldehyde ring are typically shifted further downfield compared to the meta and para protons. chegg.comrsc.org The six protons of the naphthalene ring system will exhibit characteristic coupling patterns (doublets and multiplets) based on their positions.

Coupling constants (J), which measure the interaction between neighboring protons, are crucial for assigning specific protons within the aromatic systems. Typical values for aromatic protons are Jortho ≈ 7–9 Hz, Jmeta ≈ 2–3 Hz, and Jpara < 1 Hz.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A |

| Hydroxyl (-OH) | 5.0 - 12.0 | Broad Singlet (br s) | N/A |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets (m), Doublets (d) | Jortho = 7–9, Jmeta = 2–3 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is the most deshielded and will appear as a distinct signal in the far downfield region, anticipated between δ 190 and 195 ppm. chegg.comrsc.org

Aromatic Carbons: The twelve aromatic carbons of the benzaldehyde and naphthalene rings will produce a cluster of signals between δ 110 and 160 ppm.

The carbon atom bonded to the hydroxyl group (C-OH) on the naphthalene ring is expected to resonate at a downfield position, typically around δ 150-155 ppm.

The quaternary carbons, including those at the junction of the two ring systems and within the fused naphthalene core, can be identified by their typically lower intensity compared to protonated carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Aromatic C-OH | 150 - 155 |

| Aromatic C-C (quaternary) | 125 - 145 |

| Aromatic C-H | 110 - 135 |

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would show cross-peaks between adjacent protons on the benzaldehyde ring and, separately, on the naphthalene ring. This allows for the tracing of proton connectivity within each aromatic system, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for definitively assigning the signals of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy for Identification of Characteristic Functional Groups and Molecular Fingerprints

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

O-H Stretching: A prominent broad absorption band is expected in the region of 3500–3200 cm⁻¹, which is characteristic of the phenolic hydroxyl group. The broadening is a result of intermolecular or intramolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp, medium-intensity bands are expected to appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).

Aldehyde C-H Stretching: This functional group gives rise to two characteristic, weak to medium bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. The presence of these two bands is a strong indicator of an aldehyde group. niscpr.res.in

C=O Stretching: A very strong and sharp absorption band, characteristic of the aldehyde carbonyl group, is anticipated around 1700–1680 cm⁻¹. Its position is at a lower wavenumber than a simple aliphatic aldehyde due to the electronic conjugation with the aromatic benzaldehyde ring. niscpr.res.in

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the aromatic rings will produce several bands of variable intensity in the 1600–1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic carbon-oxygen bond will result in a strong band in the 1300–1200 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium, Sharp |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde C=O | Stretch | 1700 - 1680 | Very Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Variable |

| Phenolic C-O | Stretch | 1300 - 1200 | Strong |

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations and bonds involving non-polar character. nih.govscienceopen.comresearchgate.net Key expected features include:

Strong signals for the symmetric stretching modes of the aromatic rings.

A distinct signal for the C=O carbonyl stretch.

Vibrations corresponding to the C-C backbone of the molecule, including the bond linking the two ring systems, which may be weak or absent in the FT-IR spectrum.

Together, FT-IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, confirming the presence of its constituent functional groups and providing a unique fingerprint for identification. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for confirming the molecular weight of this compound and elucidating its structural features through fragmentation analysis. The compound's molecular formula is C17H12O2, yielding a calculated monoisotopic mass of approximately 248.08 g/mol . fluorochem.co.uk In a typical mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this weight.

Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-1]⁺), and the loss of the formyl radical (•CHO) to form a phenyl cation ([M-29]⁺). libretexts.orgmiamioh.edu Therefore, prominent peaks at m/z 247 and m/z 219 would be anticipated for this compound. Further fragmentation could involve the cleavage of the bond between the naphthalene and benzene (B151609) rings, leading to ions corresponding to the hydroxynaphthyl group and the benzaldehyde group.

A proposed fragmentation scheme is detailed below:

[M]⁺ (m/z 248): The molecular ion, [C17H12O2]⁺.

[M-1]⁺ (m/z 247): Loss of a hydrogen radical from the aldehyde group, forming a stable [C17H11O2]⁺ acylium ion. miamioh.edu

[M-29]⁺ (m/z 219): Loss of the formyl radical (•CHO), resulting in the [C16H11O]⁺ ion. libretexts.orgmiamioh.edu

Further fragmentation of the naphthalene or benzene rings could produce smaller ions, characteristic of these aromatic systems.

| Proposed m/z | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 248 | [C17H12O2]⁺ | Molecular Ion [M]⁺ |

| 247 | [C17H11O2]⁺ | [M-H]⁺, Loss of a hydrogen radical from the aldehyde |

| 219 | [C16H11O]⁺ | [M-CHO]⁺, Loss of the formyl radical |

| 141 | [C10H5O]⁺ | Fragment corresponding to a deprotonated hydroxynaphthyl moiety |

| 105 | [C7H5O]⁺ | Fragment corresponding to a benzoyl cation |

| 77 | [C6H5]⁺ | Loss of CO from the benzoyl cation, forming a phenyl cation docbrown.info |

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System and Chromophore Characterization

The electronic absorption properties of this compound are dictated by the chromophores present in its structure: the naphthalene ring, the benzene ring, and the carbonyl group of the aldehyde. researchgate.net The UV-Visible spectrum is expected to display characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within this conjugated system.

Based on data from analogous compounds such as benzaldehyde, 2-hydroxybenzaldehyde, and various naphthaldehydes, the spectrum can be predicted. researchgate.netnih.govnist.gov The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons in the π-orbitals of the aromatic rings and the C=O double bond. These are expected to appear at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is symmetry-forbidden and thus of much lower intensity. It is expected to appear as a weaker, longer-wavelength shoulder.

The extensive conjugation between the naphthalene and benzaldehyde moieties would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. Specifically, the main absorption bands for benzaldehyde are typically observed around 245-250 nm (π → π) and 280-290 nm (n → π), while 1-hydroxy-2-naphthaldehyde (B49639) shows prominent bands around 300 nm and 370 nm. researchgate.netresearchgate.net Therefore, this compound is predicted to have strong absorptions in the UV-A and possibly the near-visible region.

| Electronic Transition | Chromophore | Predicted Wavelength (λmax) Range | Expected Intensity |

|---|---|---|---|

| π → π | Naphthalene Ring System | ~280-350 nm | High |

| π → π | Benzaldehyde System | ~240-280 nm | High |

| n → π* | Carbonyl Group (C=O) | ~350-400 nm | Low |

The photophysical behavior of this compound is of significant interest due to its structural similarity to compounds known to exhibit aggregation-induced emission (AIE). rsc.orgresearchgate.net AIE is a phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation or in the solid state. rsc.orgnih.gov This effect is typically attributed to the Restriction of Intramolecular Motion (RIM), most notably the restriction of intramolecular rotation (RIR). nih.gov

In a dilute solution, the single bond connecting the naphthalene and benzaldehyde rings allows for free rotation. Upon photoexcitation, this intramolecular rotation provides a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching fluorescence. nih.gov Consequently, this compound is expected to be weakly fluorescent in good solvents.

However, in a poor solvent or in the solid state, the molecules are forced to aggregate. This physical constraint hinders the free rotation of the aromatic rings. rsc.org The restriction of this non-radiative decay pathway blocks the energy dissipation channel, forcing the excited state to decay radiatively through the emission of photons. nih.gov This results in a significant enhancement of fluorescence intensity. The presence of the aldehyde group can further influence this process by strengthening intermolecular interactions like hydrogen bonding in the aggregated state, which contributes to the AIEE (Aggregation-Induced Emission Enhancement) effect. nih.gov Therefore, this compound is a strong candidate for exhibiting AIE characteristics.

| State | Molecular Arrangement | Intramolecular Motion | Predicted Luminescence | Governing Mechanism |

|---|---|---|---|---|

| Dilute Solution (Good Solvent) | Isolated Molecules | Active Intramolecular Rotation | Weak or No Fluorescence | Energy dissipation via non-radiative rotational decay |

| Aggregated State (Poor Solvent/Solid) | Packed Molecules | Restricted Intramolecular Rotation | Strong Fluorescence | Restriction of Intramolecular Motion (RIM) blocks non-radiative pathways |

Iv. Computational and Theoretical Investigations into the Molecular Architecture and Reactivity of 3 2 Hydroxynaphthalen 1 Yl Benzaldehyde

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are foundational to modern computational chemistry, offering precise insights into the geometric and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular energies, optimized geometries, and various electronic characteristics.

Density Functional Theory (DFT) has become a primary method for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. arxiv.org This approach is used to determine the equilibrium geometry of a molecule by finding the lowest energy arrangement of its atoms on the potential energy surface. isca.me For 3-(2-Hydroxynaphthalen-1-YL)benzaldehyde, geometry optimization would be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). isca.mexisdxjxsu.asianih.gov The calculation minimizes the energy of the molecule, confirming that the optimized structure corresponds to a true minimum on the energy landscape by ensuring there are no imaginary vibrational frequencies. isca.me

This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the precise orientation of the benzaldehyde (B42025) group relative to the naphthalene (B1677914) ring system and the specific parameters of the intramolecular hydrogen bond. The resulting optimized structure provides the basis for further computational analyses. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for a Hydroxy-Aromatic Aldehyde System (Calculated via DFT/B3LYP)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C=O) | Carbonyl C=O bond length | ~1.23 Å |

| r(O-H) | Hydroxyl O-H bond length | ~0.97 Å |

| r(O···H) | Intramolecular hydrogen bond distance | ~1.80 Å |

| ∠(C-C=O) | Aldehyde group bond angle | ~124° |

| ∠(C-O-H) | Hydroxyl group bond angle | ~108° |

| ∠(O-H···O) | Intramolecular hydrogen bond angle | ~145° |

Note: The values in this table are illustrative for a typical o-hydroxy aromatic aldehyde and are not specific experimental or calculated values for this compound.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. conicet.gov.ar These "first-principles" calculations, while often more computationally demanding than DFT, can provide highly accurate descriptions of electronic properties. Methods like Hartree-Fock (HF) are used as a starting point for more advanced calculations. nih.gov

For this compound, ab initio calculations are particularly useful for mapping the electron density distribution across the molecule. This analysis reveals the regions of high and low electron density, which are critical for understanding chemical reactivity. The molecular electrostatic potential (MESP) map, for example, can be generated from these calculations. xisdxjxsu.asiamalayajournal.org In such a map, areas of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgmdpi.com For this molecule, negative potential is expected around the carbonyl and hydroxyl oxygen atoms, with positive potential near the hydroxyl hydrogen. malayajournal.org

Delving into Intramolecular Interactions and Tautomerism

The specific arrangement of the hydroxyl and aldehyde groups in this compound gives rise to significant intramolecular interactions that dictate its structure and chemical behavior.

The proximity of the 2-hydroxy group to the aldehyde function allows for the formation of a strong intramolecular hydrogen bond (O-H···O=C). nih.gov The strength and nature of this bond can be thoroughly investigated using computational methods. researchgate.net

Theoretical approaches to quantify this interaction include:

Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology. By locating the bond critical point (BCP) between the hydroxyl hydrogen and the carbonyl oxygen, properties like the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) can be calculated. These values provide a quantitative measure of bond strength and character. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and vacant orbitals. For the hydrogen bond in this system, it would reveal the stabilizing interaction between the lone pair of electrons on the carbonyl oxygen and the antibonding orbital (σ*) of the O-H group. nih.govresearchgate.net

The energy of the intramolecular hydrogen bond can be estimated by comparing the energy of the optimized, hydrogen-bonded conformer with a hypothetical non-bonded conformer (e.g., where the O-H group is rotated 180 degrees). mdpi.com This interaction significantly stabilizes the planar conformation of the molecule.

Hydroxy-aromatic aldehydes and their derivatives, such as Schiff bases, can theoretically exist in tautomeric forms: the enol form (O-H) and the keto form (N-H or C-H). researchgate.netresearchgate.net For this compound, this would involve a proton transfer from the hydroxyl oxygen to the carbonyl oxygen, creating a zwitterionic or quinone-methide type keto structure.

While the enol form is overwhelmingly favored in most conditions for simple hydroxy-aldehydes, computational studies allow for a detailed exploration of this tautomeric equilibrium. researchgate.netnih.gov DFT calculations can be used to:

Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the enol and keto tautomers. researchgate.net

Determine the energy barrier for the intramolecular proton transfer process.

Simulate the effect of different solvents on the equilibrium, as polar solvents can stabilize the more polar keto form. researchgate.netacs.orgruc.dk

Studies on related hydroxynaphthaldehyde Schiff bases show that this equilibrium is sensitive to both electronic effects of substituents and the polarity of the solvent. acs.orgruc.dk

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. malayajournal.orgnih.gov

HOMO: Represents the outermost electrons and is associated with the ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy empty orbital and is associated with the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and facile electronic transitions. mdpi.comresearchgate.net DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring system, while the LUMO would likely be localized on the benzaldehyde moiety, particularly the C=O bond.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors (Illustrative)

| Parameter | Formula | Significance |

|---|---|---|

| E(HOMO) | - | Electron-donating ability |

| E(LUMO) | - | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | Ability to attract electrons |

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

There are no published research findings detailing the non-linear optical (NLO) properties or first-order hyperpolarizability calculations specifically for this compound. Computational studies, which would typically employ methods like Density Functional Theory (DFT) to calculate properties such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), have not been reported for this molecule. Consequently, no data is available to populate a table for these parameters.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

No studies utilizing molecular dynamics (MD) simulations to investigate the conformational flexibility and the influence of solvent effects on this compound were found in the reviewed literature. Such simulations are crucial for understanding a molecule's dynamic behavior, its accessible conformations in different environments, and how solvents may impact its structural stability and electronic properties. Without these studies, a detailed, data-driven analysis of the molecule's behavior in solution is not possible.

V. Reactivity, Reaction Mechanisms, and Derivative Synthesis of 3 2 Hydroxynaphthalen 1 Yl Benzaldehyde

Aldehyde Group Transformations

The formyl group (-CHO) is a site of significant electrophilicity, making it susceptible to attack by various nucleophiles. Its transformations are fundamental to the synthesis of a diverse range of derivatives.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.org

During this reaction, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org If the two groups attached to the carbonyl are not identical, as is the case with 3-(2-Hydroxynaphthalen-1-YL)benzaldehyde, the addition of a nucleophile creates a new chiral center. The stereochemical outcome of the reaction depends on which face of the planar carbonyl group the nucleophile attacks. libretexts.org These faces are designated as the re and si faces. In non-enzymatic reactions, an attack can often lead to a racemic or nearly racemic mixture of stereoisomers, though the steric bulk of the 2-hydroxynaphthalenyl group may influence the trajectory of the incoming nucleophile, potentially favoring one stereoisomer over the other. libretexts.org

| Nucleophile | Reagent Example | Product Type | General Structure of Product |

|---|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | R-CH₂OH |

| Organometallic Reagents (e.g., :R'⁻) | Grignard Reagents (R'MgX) | Secondary Alcohol | R-CH(OH)R' |

| Cyanide ion (:CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin | R-CH(OH)CN |

Condensation Reactions with Amines and Related Nucleophiles

The reaction of the aldehyde group with primary amines and related compounds, such as hydrazines, is a cornerstone of its chemistry, leading to the formation of Schiff bases (imines). jmchemsci.com This condensation reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then undergoes dehydration to yield the final imine product with its characteristic carbon-nitrogen double bond (-C=N-). jmchemsci.comnih.gov These reactions are often catalyzed by a small amount of acid.

Schiff bases derived from 2-hydroxy-substituted aldehydes, analogous to the target compound, have been extensively studied. nih.gov For example, new Schiff bases have been synthesized by reacting 2-hydroxy-1-naphthaldehyde (B42665) with various amines. nih.govnih.gov The resulting imine products are of significant interest, particularly for their ability to act as ligands for metal ions. niscpr.res.in

| Reactant | Product Type | Key Functional Group |

|---|---|---|

| Primary Amine (R'-NH₂) | Schiff Base (Imine) | -CH=N-R' |

| Hydrazine (H₂N-NH₂) | Hydrazone | -CH=N-NH₂ |

| Hydroxylamine (B1172632) (H₂N-OH) | Oxime | -CH=N-OH |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Semicarbazone | -CH=N-NH-C(O)NH₂ |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized or reduced to yield corresponding carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, transforming the -CHO group into a -COOH group. This is a common transformation in organic synthesis. Various oxidizing agents can be employed, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or milder ones can be used. This process is fundamental in modifying the electronic and chelating properties of the molecule.

Reduction: The formyl group is easily reduced to a primary alcohol (-CH₂OH). This transformation can be achieved with a variety of reducing agents, most commonly metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydrosilylation reduction of aldehydes to their corresponding alcohols using reagents like polymethylhydrosiloxane (B1170920) (PMHS) has also been developed as an effective method. researchgate.net This reduction is a key step in synthesizing derivatives where the hydroxyl group can be further functionalized.

| Transformation | Reagent Example | Product Functional Group | Product Name (Systematic) |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) | 3-(2-Hydroxynaphthalen-1-yl)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | (3-(2-Hydroxynaphthalen-1-yl)phenyl)methanol |

Hydroxyl Group Chemical Manipulations

The phenolic hydroxyl group on the naphthalene (B1677914) ring is another key reactive center, enabling modifications that can alter the solubility, electronic properties, and coordinating ability of the molecule.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromooctane) to form an ether linkage (-O-R). researchgate.net This modification can be used to introduce alkyl chains of varying lengths, significantly impacting the molecule's lipophilicity. researchgate.net

Esterification: The phenolic hydroxyl can be transformed into an ester by reacting it with an acylating agent such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine. nih.gov This reaction attaches an acyl group (-C(O)R') to the oxygen atom. Esterification can decrease the antioxidant potential of phenolic compounds by blocking the hydroxyl group, which is often involved in free radical scavenging. nih.gov

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Etherification | Alkyl Halide (R'-X) + Base | Ether (-OR') |

| Esterification | Acyl Chloride (R'-COCl) + Base | Ester (-OC(O)R') |

Chelation and Coordination with Metal Centers for Ligand Development

The presence of the hydroxyl group ortho to the phenyl-substituted carbon on the naphthalene ring creates an ideal structural motif for chelation. Molecules with this 2-hydroxy-aryl structure, particularly their Schiff base derivatives, are well-known for their ability to act as potent ligands for a wide range of metal ions. nih.govniscpr.res.in

Upon deprotonation, the phenolic oxygen becomes a hard donor atom. In Schiff base derivatives of this compound, the imine nitrogen atom provides a second coordination site. Together, the phenolate (B1203915) oxygen and the imine nitrogen can form a stable six-membered chelate ring with a metal center. This bidentate coordination is a common feature in the coordination chemistry of salicylaldehyde (B1680747) and 2-hydroxy-1-naphthaldehyde derivatives. jmchemsci.comresearchgate.net The ability to form stable complexes makes these compounds and their derivatives valuable in areas such as catalysis and materials science. rsc.orgnih.gov The specific geometry and stability of the resulting metal complex depend on the metal ion's nature, its oxidation state, and the presence of other coordinating ligands. niscpr.res.in

| Metal Ion Example | Typical Coordination Sites on Schiff Base Derivative | Potential Complex Geometry |

|---|---|---|

| Copper(II) | Phenolate Oxygen, Imine Nitrogen | Square Planar, Tetrahedral |

| Nickel(II) | Phenolate Oxygen, Imine Nitrogen | Square Planar, Octahedral |

| Zinc(II) | Phenolate Oxygen, Imine Nitrogen | Tetrahedral |

| Cobalt(II) | Phenolate Oxygen, Imine Nitrogen | Tetrahedral, Octahedral |

| Iron(III) | Phenolate Oxygen, Imine Nitrogen | Octahedral |

Aromatic Ring Functionalization and Regioselectivity

The functionalization of the aromatic rings in this compound is a nuanced process governed by the electronic properties of the constituent moieties. The presence of both a hydroxyl-substituted naphthalene ring and a formyl-substituted benzene (B151609) ring introduces a complex interplay of activating and deactivating effects that dictate the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and the outcome of such reactions on this compound is directed by the substituents on both aromatic systems. The hydroxyl (-OH) group on the naphthalene ring and the benzaldehyde (B42025) (-CHO) group on the benzene ring exert significant and opposing electronic effects.

The hydroxyl group is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to an unsubstituted ring. This is due to the +M (mesomeric) or resonance effect, where the lone pairs on the oxygen atom are delocalized into the π-system of the naphthalene ring, increasing its electron density and nucleophilicity. This effect is particularly pronounced at the ortho and para positions relative to the hydroxyl group. Consequently, the hydroxyl group is classified as an ortho, para-director.

Conversely, the aldehyde group is a deactivating group. The carbonyl carbon of the aldehyde is electrophilic, and the group as a whole withdraws electron density from the benzene ring through a -M (mesomeric) or resonance effect, as well as a -I (inductive) effect. This reduction in electron density makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the aldehyde group directs incoming electrophiles to the meta position. This is because the ortho and para positions are more strongly deactivated due to the formation of unstable resonance structures with adjacent positive charges during the formation of the sigma complex.

The directing effects of these key functional groups are summarized in the table below.

| Functional Group | Ring System | Electronic Effect | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | Naphthalene | +M, -I | Activating | ortho, para |

| Aldehyde (-CHO) | Benzene | -M, -I | Deactivating | meta |

In the context of the entire molecule, electrophilic attack is predicted to occur preferentially on the more activated naphthyl ring. Within the 2-hydroxynaphthyl moiety, the hydroxyl group at the C2 position directs incoming electrophiles to the C1 and C3 positions (ortho) and the C4 position (para). However, the C1 position is already substituted with the benzaldehyde group. Therefore, electrophilic substitution on the naphthalene ring is most likely to occur at the C3 and C4 positions.

The 2-hydroxynaphthyl moiety is the more reactive of the two aromatic systems. The hydroxyl group's strong activating effect significantly enhances the nucleophilicity of the naphthalene ring, making it the preferred site for electrophilic attack. The naphthalene system itself is inherently more reactive than benzene in electrophilic substitution reactions due to the lower delocalization energy per ring. The most probable sites for electrophilic attack on the naphthyl ring, based on the directing effect of the hydroxyl group and the inherent reactivity of the naphthalene system, are the C3 and C4 positions. Steric hindrance from the bulky benzaldehyde group at the C1 position may also influence the regioselectivity, potentially favoring substitution at the less hindered C4 position.

The benzaldehyde moiety, on the other hand, is significantly deactivated towards electrophilic aromatic substitution. The electron-withdrawing nature of the aldehyde group makes the benzene ring a much poorer nucleophile compared to the hydroxynaphthyl ring. Should a reaction be forced to occur on the benzaldehyde ring, it would proceed at a much slower rate and would require harsher reaction conditions. The aldehyde group would direct the incoming electrophile to the meta positions (C2' and C6' relative to the point of attachment to the naphthalene ring).

The interplay between these two moieties can be summarized as follows:

| Moiety | Key Substituent | Overall Reactivity | Predicted Site of Electrophilic Attack |

| 2-Hydroxynaphthyl | -OH (Activating) | High | C3, C4 |

| Benzaldehyde | -CHO (Deactivating) | Low | C2', C6' (meta to the naphthyl group) |

In a competitive reaction scenario, an electrophile would overwhelmingly favor reaction with the electron-rich 2-hydroxynaphthyl ring. The synthesis of derivatives of this compound through aromatic ring functionalization would therefore be expected to yield products where substitution has occurred on the naphthalene ring. Achieving functionalization on the benzaldehyde ring would likely require protection of the hydroxyl group on the naphthalene moiety to reduce its activating influence, followed by reaction under more forcing conditions.

Vi. Advanced Materials Applications Derived from 3 2 Hydroxynaphthalen 1 Yl Benzaldehyde

Design and Synthesis of Advanced Ligand Systems for Coordination Chemistry

The presence of the aldehyde functional group and the hydroxyl group in a sterically defined arrangement allows 3-(2-Hydroxynaphthalen-1-YL)benzaldehyde to serve as a versatile platform for designing advanced ligand systems. These ligands are primarily synthesized through condensation reactions to form Schiff bases, which can then coordinate with various metal ions.

Schiff Base Ligands and Their Metal Complexes in Catalysis and Sensing

Schiff bases are a class of compounds containing an imine or azomethine group (–C=N–) and are typically formed by the condensation of a primary amine with a carbonyl compound. jetir.org The hydroxyl group in the ortho position to the naphthyl ring in this compound plays a crucial role in forming stable chelate rings with metal ions upon coordination. The synthesis of these ligands is often a straightforward one-pot reaction. jetir.orgjmchemsci.com

These Schiff base ligands, derived from naphthyl-benzaldehyde scaffolds, are adept at forming stable complexes with a wide range of transition metal ions, including palladium(II), copper(II), and zinc(II). rsc.orgmdpi.com The resulting metal complexes often exhibit well-defined geometries, such as distorted square-pyramidal, which are influenced by the nature of the metal ion and the specific Schiff base ligand structure. rsc.org The electronic and steric properties of the ligand can be fine-tuned by modifying the amine precursor, which in turn influences the catalytic activity and sensing capabilities of the metal complex.

Catalysis: Metal complexes of Schiff bases derived from similar hydroxy-aromatic aldehydes have demonstrated significant catalytic activity in various organic transformations. The metal center acts as a Lewis acid, activating substrates, while the ligand framework stabilizes the metal ion and influences the stereochemistry of the reaction. For instance, palladium(II) complexes are known for their role in cross-coupling reactions and other C-C bond-forming transformations. mdpi.com The specific catalytic applications depend on the choice of the metal and the ligand's ability to stabilize different oxidation states of the metal during the catalytic cycle.

Sensing: The ability of these Schiff base ligands and their metal complexes to interact selectively with specific ions or molecules makes them excellent candidates for chemosensors. nih.gov The sensing mechanism often relies on a change in the optical properties (color or fluorescence) of the compound upon binding with an analyte. For example, a Schiff base derived from 2-hydroxynaphthaldehyde was developed as a highly selective "off-on" fluorescent chemosensor for aluminum ions (Al³⁺). nih.gov The binding of Al³⁺ to the ligand inhibits an excited-state intramolecular proton transfer (ESIPT) process, leading to a significant enhancement in fluorescence intensity. nih.gov This high sensitivity and selectivity allow for the detection of trace amounts of the target analyte. Similarly, other sensors have been designed for the detection of various anions through interactions like hydrogen bonding. mdpi.com

| Ligand/Complex Type | Analyte/Reaction | Sensing/Catalysis Mechanism | Key Finding |

|---|---|---|---|

| 2-hydroxynaphthaldehyde-based Schiff base | Aluminum ion (Al³⁺) | Fluorescence "off-on" switching via inhibition of ESIPT | Highly selective and reversible sensing with a low detection limit (0.04 µM). nih.gov |

| Palladium(II) salicylaldehyde (B1680747) complexes | DNA Interaction | Intercalation | Strong binding to calf-thymus DNA, suggesting potential applications in biochemistry. mdpi.com |

| Hydroxycarbazole derivatives | Fluoride and Chloride anions | Fluorescence enhancement via hydrogen bonding and charge transfer | Selective recognition of halide anions in solution. mdpi.com |

Functional Materials with Tunable Optical and Electronic Properties

The extended π-conjugated system of the naphthyl-benzaldehyde core is fundamental to its use in functional materials with interesting optical and electronic properties. By chemically modifying this core, researchers can develop materials for applications in electronics and as responsive sensors.

Organic Semiconductors and Optoelectronic Devices

Derivatives of aromatic aldehydes and naphthalenes are classes of molecules that have been explored for their potential as organic semiconductors. nih.gov Organic dyes and pigments, which share structural similarities with the naphthyl-benzaldehyde core, are utilized in organic field-effect transistors (OFETs). nih.gov The performance of these materials is dictated by their molecular packing in the solid state and their frontier molecular orbital (HOMO and LUMO) energy levels.

The introduction of electron-donating or electron-withdrawing groups to the this compound framework can systematically tune these energy levels, making them suitable for use as either p-type (hole-transporting) or n-type (electron-transporting) materials in optoelectronic devices. chemrxiv.org For instance, triphenylamine (B166846) derivatives, known for their excellent hole-transporting capabilities, can be integrated with such structures to create efficient materials for organic solar cells or light-emitting diodes (OLEDs). chemrxiv.org The inherent planarity and potential for π-π stacking in naphthyl-based systems can facilitate charge transport, a critical requirement for efficient semiconductor performance. nih.gov

Mechanochromic Luminescence and Aggregation-Induced Emission (AIE) Materials

Mechanochromic Luminescence (MCL): This phenomenon involves a reversible change in the fluorescence color of a material in the solid state when subjected to a mechanical stimulus like grinding or shearing. researchgate.net The color change is typically attributed to a transition between a stable crystalline state and a metastable amorphous state with different molecular packing and intermolecular interactions. While not specifically reported for this compound itself, related benzaldehyde (B42025) derivatives have been shown to exhibit MCL. researchgate.net The structural flexibility and potential for different packing motifs in the naphthyl-benzaldehyde structure make its derivatives promising candidates for the development of new MCL materials for applications in pressure sensors and security inks.

Aggregation-Induced Emission (AIE): Many conventional luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated state or at high concentrations. semanticscholar.org In contrast, AIE materials are non-emissive or weakly emissive when molecularly dissolved but become highly luminescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. rsc.org The aldehyde group has been shown to play a role in transforming ACQ systems into AIE-active systems. nih.gov The bulky naphthyl group in this compound could be leveraged to design molecules that exhibit AIE, with potential applications in bio-imaging and chemical sensing. For example, triphenylamine and tetraphenylethylene-functionalized benzothiadiazole derivatives have shown remarkable AIE properties. nih.gov

| Phenomenon | Stimulus | Underlying Mechanism | Potential Application |

|---|---|---|---|

| Mechanochromic Luminescence (MCL) | Mechanical force (grinding, pressure) | Phase transition between crystalline and amorphous states. researchgate.net | Pressure sensors, rewritable optical media, security inks. |

| Aggregation-Induced Emission (AIE) | Aggregation in poor solvents or solid state | Restriction of Intramolecular Motion (RIM). rsc.org | Fluorescent probes, bio-imaging, optoelectronic devices. nih.govnih.gov |

Supramolecular Chemistry and Self-Assembly of Naphthyl-Benzaldehyde Architectures

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. The this compound molecule contains several features that can be exploited to direct self-assembly, including the hydroxyl group for hydrogen bonding and the aromatic naphthyl and benzaldehyde rings for π-π stacking interactions.

By modifying the core structure, it is possible to create molecular building blocks that self-assemble into well-defined, higher-order architectures such as nanofibers, vesicles, or organogels. The directionality and specificity of hydrogen bonds, combined with the stacking of aromatic rings, are powerful tools for controlling the assembly process. researchgate.net For instance, related binaphthol derivatives have been shown to form complex crystalline structures where the final architecture is precisely controlled by the interplay of various non-covalent forces. researchgate.net The self-assembly of these naphthyl-benzaldehyde architectures can lead to materials with emergent properties, such as chirality amplification or enhanced charge transport, making them suitable for applications in chiral recognition, asymmetric catalysis, and advanced electronic materials.

Vii. Future Perspectives and Unexplored Research Avenues for 3 2 Hydroxynaphthalen 1 Yl Benzaldehyde Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

Current synthetic methodologies for complex molecules like 3-(2-hydroxynaphthalen-1-yl)benzaldehyde often rely on traditional multi-step processes that may lack efficiency. Future research should prioritize the development of novel synthetic routes that emphasize atom economy and high selectivity, aligning with the principles of green chemistry.

One promising avenue is the exploration of one-pot multicomponent reactions, which can construct complex molecules from simple precursors in a single step, minimizing waste and improving efficiency. ijcmas.com Strategies such as catalyst-mediated cross-coupling reactions could also provide direct and selective pathways to form the crucial carbon-carbon bond between the benzaldehyde (B42025) and naphthalene (B1677914) rings. Furthermore, adapting established methods, such as the Reimer-Tiemann reaction, by using environmentally benign solvents and avoiding energy-intensive purification steps like steam distillation, could lead to more sustainable synthesis protocols. researchgate.net

Future research goals in this area could be benchmarked against key performance indicators as illustrated in the table below.

| Solvent | Chlorinated solvents | Green solvents (e.g., water, ethanol) | Reduced environmental impact |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanism Elucidation

While standard spectroscopic techniques like NMR, FT-IR, and UV-Vis are essential for the final characterization of this compound and its derivatives nih.govnih.gov, the application of advanced, real-time spectroscopic methods represents a significant area for future investigation. These techniques can provide invaluable insights into reaction kinetics and mechanisms, facilitating process optimization and the discovery of novel reactivity.

In-situ FT-IR or Raman spectroscopy could be employed to monitor the progress of synthetic reactions in real time, allowing for the identification of transient intermediates and a deeper understanding of the reaction pathway. This data is crucial for optimizing reaction conditions to maximize yield and minimize byproduct formation. For derivatives of this compound, particularly those that may exhibit tautomerism (enol-imine vs. keto-amine forms), advanced spectroscopic studies in various solvents could elucidate the subtle electronic and structural dynamics that govern their chemical behavior. nih.govmdpi.com

Theoretical Predictions for Rational Design of Functional Materials with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of molecules before they are synthesized, enabling the rational design of new materials. researchgate.net For this compound, DFT calculations could predict a wide range of properties, guiding its application in areas such as nonlinear optics, molecular sensing, or electronics. nih.govscienceopen.com

Systematic DFT investigations could be performed on the parent molecule and its derivatives to understand structure-property relationships. nih.govresearchgate.net Key parameters such as molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies can be calculated and correlated with experimental data. nih.gov This theoretical groundwork would accelerate the discovery of functional materials by identifying the most promising candidate structures for synthesis and experimental validation.

Table 2: Hypothetical DFT-Calculated Parameters for Designing Functional Materials

| Property | Calculated Parameter | Potential Application |

|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Organic semiconductors, dye-sensitized solar cells |

| Optical | UV-Vis Absorption Maxima (λmax) | Dyes, optical filters, photosensitizers |

| Nonlinear Optical | First Hyperpolarizability (β) | Optical switching, frequency conversion |

| Structural | Bond Lengths and Dihedral Angles | Understanding steric and electronic effects |

| Vibrational | IR/Raman Frequencies | Aid in experimental characterization |

Exploration of Complex Multi-Component Systems Incorporating this compound

The aldehyde functionality of this compound makes it an ideal building block for use in complex multi-component reactions (MCRs). researchgate.net MCRs, such as the Biginelli, Ugi, or Passerini reactions, combine three or more reactants in a single operation to create highly complex products, offering a rapid route to diverse chemical libraries. mdpi.com

Future research should explore the incorporation of this compound into various MCRs. nih.gov This would not only demonstrate its synthetic utility but also generate novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The resulting libraries of compounds, featuring the unique hydroxynaphthyl-benzoyl core, could be screened for a wide range of biological activities or material properties, opening up new and unforeseen applications for this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.